5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde
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Overview
Description
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a hydroxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxy group using a benzyl group, which is introduced through a reaction with benzyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 5-(Benzyloxy)-3-bromo-2-hydroxybenzoic acid.
Reduction: 5-(Benzyloxy)-3-bromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde largely depends on its chemical reactivity. The presence of the benzyloxy group, bromine atom, and hydroxy group allows it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with molecular targets such as enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-4-methylpent-2-enyl bromide
- 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole
- 1-Benzyloxy-5-phenyltetrazole
Uniqueness
5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a candidate for developing new bioactive compounds .
Properties
CAS No. |
647858-58-0 |
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Molecular Formula |
C14H11BrO3 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-12(6-11(8-16)14(13)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
DWGNRKCCNKLCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)C=O |
Origin of Product |
United States |
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